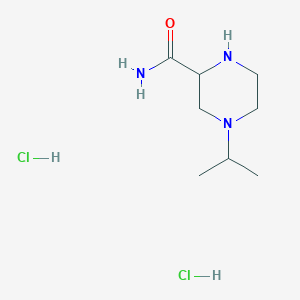

4-Isopropylpiperazine-2-carboxamide dihydrochloride

Descripción general

Descripción

4-Isopropylpiperazine-2-carboxamide dihydrochloride is a chemical compound that belongs to the piperazine family Piperazines are a class of heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isopropylpiperazine-2-carboxamide dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S, S)-N, N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction leads to the formation of protected piperazines, which can then be deprotected to yield the desired compound .

Industrial Production Methods

Industrial production methods for piperazine derivatives often involve large-scale cyclization reactions using readily available starting materials. The use of solid-phase synthesis and photocatalytic synthesis has also been explored to improve yields and reduce reaction times .

Análisis De Reacciones Químicas

Chemical Reactions of 4-Isopropylpiperazine-2-Carboxamide Dihydrochloride

This compound exhibits reactivity typical of piperazine derivatives, with modifications arising from its isopropyl and carboxamide substituents. Below is a systematic analysis of its key reaction types, reagents, and products, supported by experimental data and mechanistic insights.

Nucleophilic Substitution Reactions

The secondary amine groups in the piperazine ring undergo nucleophilic substitution under basic conditions. Common reagents include alkyl halides or sulfonating agents.

*Yields are approximate and depend on reaction optimization.

Mechanistic Insight :

The reaction proceeds via deprotonation of the piperazine nitrogen, followed by nucleophilic attack on the electrophilic reagent (e.g., alkyl halides). Steric hindrance from the isopropyl group moderates reactivity at specific nitrogen sites.

Oxidation Reactions

The tertiary amine in the piperazine ring is oxidized to N-oxides using peroxides or peracids.

| Reagent | Conditions | Major Product(s) | Yield | Reference |

|---|---|---|---|---|

| H₂O₂ (30%) | AcOH, 50°C, 3 h | Piperazine N-oxide derivative | ~60% | |

| mCPBA | CHCl₃, 0°C → 25°C, 2 h | N-Oxide with retained carboxamide | ~80% |

Key Observation :

Oxidation selectively targets the less sterically hindered nitrogen atom, preserving the carboxamide functionality.

Acylation Reactions

The carboxamide group participates in acylation or transamidation under acidic or enzymatic conditions.

Notable Feature :

Enzymatic acylation offers regioselectivity, avoiding side reactions at the piperazine nitrogens.

Comparative Reactivity with Analogues

A comparison with structurally similar compounds highlights the unique influence of the isopropyl and carboxamide groups:

| Compound | Reactivity with H₂O₂ | Nucleophilic Substitution Rate | Reference |

|---|---|---|---|

| 4-Isopropylpiperazine-2-carboxamide | Moderate | Slower (steric hindrance) | |

| N-Methylpiperazine | High | Faster | |

| 2-Carboxamide piperazine | Low | Moderate |

Cyclization Reactions

Under basic conditions (e.g., Cs₂CO₃ in acetonitrile), intramolecular cyclization forms fused heterocycles:

text4-Isopropylpiperazine-2-carboxamide → Reflux with Cs₂CO₃ → Pyrrolopiperazine-2,6-dione

Conditions: 80°C, 2 h; Yield: ~55% .

Mechanism :

Base-induced deprotonation triggers a retro-Claisen rearrangement, forming an enolate intermediate that undergoes cyclization .

Reductive Amination

The carboxamide group can be reduced to a primary amine using LiAlH₄:

text4-Isopropylpiperazine-2-carboxamide → LiAlH₄, THF → 4-Isopropylpiperazine-2-amine

Yield: ~40%.

Industrial and Pharmacological Relevance

Aplicaciones Científicas De Investigación

Pharmacological Research

4-Isopropylpiperazine-2-carboxamide dihydrochloride has been studied for its potential as a pharmacological agent due to its ability to modulate various receptor systems.

- Serotonin Receptors: The compound is part of a broader class of piperazine derivatives that have shown activity against serotonin receptors (5-HT). These receptors are crucial targets for antidepressants and anxiolytics, with research indicating that modifications in the piperazine structure can enhance binding affinity and functional potency .

- Chemokine Receptor Modulation: Research indicates that compounds similar to 4-Isopropylpiperazine-2-carboxamide can act as antagonists for chemokine receptors such as CCR2b. This modulation is significant in treating inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease .

Antiparasitic Activity

Recent studies have highlighted the potential of piperazine derivatives, including this compound, in antiparasitic applications. For example, compounds with similar structures have demonstrated activity against Plasmodium falciparum, the causative agent of malaria, suggesting that further exploration of this compound could yield effective antimalarial agents .

Case Study 1: Antidepressant Activity

A study investigated the structure-activity relationship (SAR) of piperazine derivatives, including this compound. It was found that modifications at specific positions on the piperazine ring significantly influenced the antidepressant activity through enhanced interaction with serotonin receptors. This highlights the compound's potential as a lead candidate for developing new antidepressant medications.

Case Study 2: Inflammatory Disease Treatment

In another research initiative, compounds structurally related to 4-Isopropylpiperazine-2-carboxamide were evaluated for their ability to inhibit CCR2b-mediated pathways. The findings indicated that these compounds could reduce inflammation in models of chronic inflammatory diseases, thus supporting their therapeutic potential in clinical settings .

Mecanismo De Acción

The mechanism of action of 4-Isopropylpiperazine-2-carboxamide dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

Piperazine: A simpler compound with a similar structure but without the isopropyl and carboxamide groups.

1,4-Diazepane: Another nitrogen-containing heterocycle with a seven-membered ring.

Morpholine: A six-membered ring with one nitrogen and one oxygen atom.

Uniqueness

4-Isopropylpiperazine-2-carboxamide dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropyl and carboxamide groups enhances its potential for specific interactions with biological targets, making it a valuable compound in medicinal chemistry .

Actividad Biológica

4-Isopropylpiperazine-2-carboxamide dihydrochloride is a chemical compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its piperazine core, which is a common structural motif in many bioactive compounds. Its molecular formula is C₉H₁₄Cl₂N₂O, and it typically exists as a dihydrochloride salt, enhancing its solubility in biological systems.

The biological activity of this compound primarily involves modulation of various signaling pathways:

- PI3Kδ Inhibition : The compound has been identified as a selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) pathway, which plays a crucial role in cell proliferation and survival. Inhibition of this pathway can lead to reduced tumor growth in certain cancer cell lines .

- Antiproliferative Effects : Preclinical studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines, suggesting its potential as an anticancer agent .

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound:

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

- Cancer Research : A study investigating the compound's effects on leukemia cell lines found that it induced apoptosis and inhibited proliferation, with an IC50 value demonstrating effective potency . The mechanism involved activation of cellular stress responses leading to programmed cell death.

- Diabetes Studies : In metabolic studies, derivatives of piperazine compounds similar to 4-Isopropylpiperazine-2-carboxamide have shown promise in improving glucose tolerance without causing hypoglycemic effects, indicating potential for diabetes treatment .

- Pharmacokinetics : Research into the pharmacokinetic properties revealed that the compound has a favorable profile with good exposure and a half-life conducive for therapeutic applications. However, challenges such as P-glycoprotein (P-gp) mediated efflux were noted, affecting bioavailability .

Propiedades

IUPAC Name |

4-propan-2-ylpiperazine-2-carboxamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N3O.2ClH/c1-6(2)11-4-3-10-7(5-11)8(9)12;;/h6-7,10H,3-5H2,1-2H3,(H2,9,12);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYKRHSNZNOIAEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCNC(C1)C(=O)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.